molecular formula C6H13NO2 B8663131 N-(1-hydroxybutan-2-yl)acetamide CAS No. 4293-52-1

N-(1-hydroxybutan-2-yl)acetamide

Cat. No.: B8663131
CAS No.: 4293-52-1
M. Wt: 131.17 g/mol
InChI Key: YITXTRUIAQZVFJ-UHFFFAOYSA-N
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Description

N-(1-Hydroxybutan-2-yl)acetamide is an acetamide derivative characterized by a hydroxy group positioned on the adjacent carbon of the acetamide moiety. This structural feature is critical, as hydroxy-substituted acetamides are known to influence metabolic stability, solubility, and biological activity.

Properties

CAS No.

4293-52-1

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)acetamide

InChI

InChI=1S/C6H13NO2/c1-3-6(4-8)7-5(2)9/h6,8H,3-4H2,1-2H3,(H,7,9)

InChI Key

YITXTRUIAQZVFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Substituent Group Key Structural Features Reference
N-(1-Hydroxybutan-2-yl)acetamide 1-Hydroxybutan-2-yl Hydroxy group on β-carbon, linear alkyl chain N/A
N-(1-Hydroxy-2-fluorenyl)acetamide 1-Hydroxy-2-fluorenyl Polycyclic aromatic system with hydroxy group
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-... Bromophenyl, pyridazinone Bromine and methoxybenzyl groups
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Chloro, ethyl, methyl phenyl Halogen and alkyl substituents on aromatic ring
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide Indolyl ethyl group Hydroxyindole moiety linked via ethyl spacer

Key Observations :

  • Hydroxy Group Placement : The β-hydroxy group in this compound may enhance hydrogen bonding, similar to N-(1-hydroxy-2-fluorenyl)acetamide, which undergoes deacetylation in biological systems .
  • Aromatic vs. Aliphatic Substituents : Aromatic substituents (e.g., bromophenyl in ) often confer receptor-binding specificity, while aliphatic chains (e.g., butan-2-yl) may improve solubility .
  • Electron-Withdrawing Groups : Meta-substituted trichloro-acetamides () exhibit altered crystal geometries due to electron-withdrawing effects, suggesting substituents significantly influence solid-state properties .

Key Insights :

  • Enzyme Inhibition : MAO-A inhibitors () highlight the role of bulky substituents in enhancing enzyme affinity, contrasting with simpler hydroxyalkyl derivatives like the target compound.
  • Antimicrobial Efficacy : Benzo-thiazole sulfonyl groups () correlate with antifungal activity, suggesting that heterocyclic motifs enhance bioactivity compared to aliphatic chains .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic and Stability Data

Compound Name Crystal System Space Group Notable Features Reference
3,5-(CH3)2C6H3NH-CO-CCl3 Monoclinic P21/c Two molecules per asymmetric unit
3-ClC6H4NH-CO-CCl3 Triclinic P-1 Electron-withdrawing substituents dominate
This compound Not reported N/A Likely influenced by hydroxy group N/A

Analysis :

  • Crystal Packing: Meta-substituted trichloro-acetamides () demonstrate that electron-withdrawing groups (e.g., Cl, NO2) reduce symmetry and increase lattice constants .
  • Hydrogen Bonding : The hydroxy group in the target compound may promote intermolecular H-bonding, akin to pyrrole alkaloids () with hydroxymethyl substituents .

Metabolic Pathways and Stability

  • Deacetylation: N-(1-hydroxy-2-fluorenyl)acetamide is deacetylated by all rat tissues, forming reactive quinoneimines that bind proteins . This suggests that the target compound’s hydroxy group may similarly facilitate metabolic activation.
  • Fluoride Inhibition : Potassium fluoride inhibits deacetylation in liver homogenates, indicating enzymatic involvement (e.g., esterases) in processing hydroxyacetamides .

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